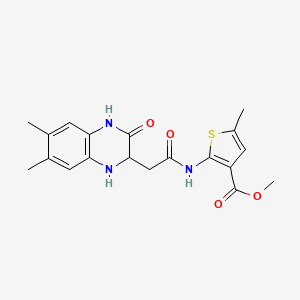
ethyl 1-cyclopentyl-5-hydroxy-2-methyl-1H-indole-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Indoles are a significant heterocyclic system in natural products and drugs . They play a main role in cell biology and have various biologically vital properties . The application of indole derivatives as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention in recent years .
Aplicaciones Científicas De Investigación
Cancer Treatment
Indole derivatives have been identified as biologically active compounds that show promise in the treatment of cancer cells . The structural complexity and functional diversity of these compounds allow them to interact with various biological targets, potentially inhibiting the growth and proliferation of cancer cells. Research into the synthesis of novel indole derivatives aims to develop more effective anticancer agents.
Antimicrobial Activity
The antimicrobial properties of indole derivatives make them valuable in the fight against infectious diseases . These compounds can be designed to target specific microbial pathways, thereby inhibiting the growth of bacteria, fungi, and other pathogens. This application is particularly relevant in the context of rising antibiotic resistance.
Neurological Disorders
Indole derivatives have shown potential in the treatment of various neurological disorders . Their ability to cross the blood-brain barrier and interact with central nervous system receptors can be harnessed to develop treatments for conditions such as Alzheimer’s disease, Parkinson’s disease, and epilepsy.
Anti-inflammatory Applications
The anti-inflammatory properties of indole derivatives are of significant interest . By modulating the body’s inflammatory response, these compounds could be used to treat a range of inflammatory conditions, from arthritis to inflammatory bowel disease.
Cardiovascular Health
Research has indicated that indole derivatives may have beneficial effects on cardiovascular health . Their potential to influence vascular function and protect against heart disease is an area of ongoing investigation.
Diabetes Management
Indole derivatives have been explored for their role in diabetes management . Their ability to affect glucose metabolism and insulin sensitivity could lead to new therapeutic strategies for the treatment of diabetes and its complications.
Mecanismo De Acción
Target of Action
The primary target of Ethyl 1-cyclopentyl-5-hydroxy-2-methyl-1H-indole-3-carboxylate is 5-lipoxygenase (5-LO) . 5-LO is an enzyme that plays a crucial role in the conversion of arachidonic acid into leukotrienes, which are lipid mediators involved in inflammatory responses.
Mode of Action
This compound acts as an inhibitor of 5-LO . By inhibiting 5-LO, it prevents the synthesis of leukotrienes, thereby potentially reducing inflammation.
Biochemical Pathways
The inhibition of 5-LO affects the leukotriene synthesis pathway . Leukotrienes are pro-inflammatory substances that can cause bronchoconstriction, increased vascular permeability, and recruitment of inflammatory cells. By inhibiting the production of these substances, the compound can potentially alleviate inflammatory conditions.
Result of Action
The inhibition of 5-LO by Ethyl 1-cyclopentyl-5-hydroxy-2-methyl-1H-indole-3-carboxylate results in a decrease in the production of leukotrienes . This can lead to a reduction in inflammation, given the role of leukotrienes in inflammatory responses.
Propiedades
IUPAC Name |
ethyl 1-cyclopentyl-5-hydroxy-2-methylindole-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO3/c1-3-21-17(20)16-11(2)18(12-6-4-5-7-12)15-9-8-13(19)10-14(15)16/h8-10,12,19H,3-7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVXMCVJJILJXGI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(C2=C1C=C(C=C2)O)C3CCCC3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 1-cyclopentyl-5-hydroxy-2-methyl-1H-indole-3-carboxylate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(((9H-Fluoren-9-yl)methoxy)carbonyl)-3-azaspiro[5.5]undecane-9-carboxylic acid](/img/structure/B2780649.png)
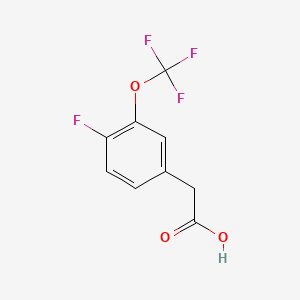


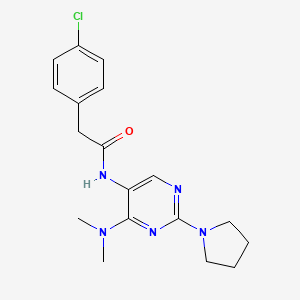
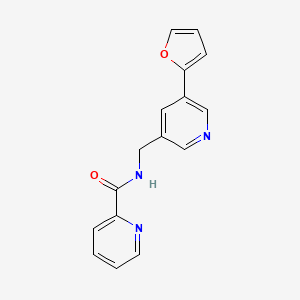
![N-(4-(2-amino-2-oxoethyl)thiazol-2-yl)-1-(3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)azetidine-3-carboxamide](/img/structure/B2780662.png)
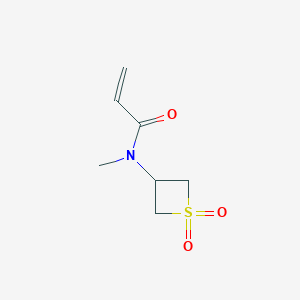

![2-Methyl-5-((4-methylpiperidin-1-yl)(thiophen-2-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2780665.png)


![ethyl 2-(2-((6-(ethylsulfonyl)-2H-benzo[b][1,4]oxazin-3-yl)thio)acetamido)benzoate](/img/structure/B2780671.png)
